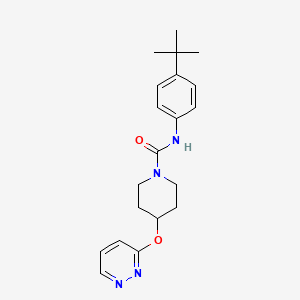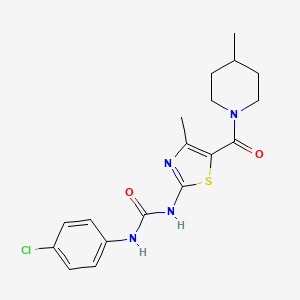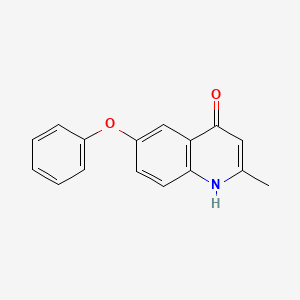
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.
Mecanismo De Acción
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide works by irreversibly binding to the BTK enzyme, which prevents its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in many diseases.
Biochemical and Physiological Effects
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have minimal off-target effects, which is important for reducing toxicity and improving therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is its high potency and specificity for BTK, which allows for effective targeting of the B-cell receptor pathway. However, one limitation is that it may not be effective in all patients, as some tumors may have alternative signaling pathways that can bypass BTK inhibition.
Direcciones Futuras
There are several potential future directions for the development of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and other BTK inhibitors. These include:
1. Combination therapy: N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide may be used in combination with other agents, such as chemotherapy, immunotherapy, or other targeted therapies, to improve therapeutic efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to BTK inhibitors may help to identify patients who are most likely to benefit from treatment.
3. Alternative dosing schedules: Alternative dosing schedules, such as intermittent dosing or lower doses, may help to reduce toxicity and improve tolerability.
4. Development of next-generation BTK inhibitors: The development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties may further improve therapeutic outcomes.
Conclusion
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, such as potential resistance and off-target effects, the development of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and other BTK inhibitors represents an important advance in the treatment of these diseases. Further research is needed to fully understand the potential of these agents and to identify optimal treatment strategies for patients.
Métodos De Síntesis
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the coupling of a pyridazine derivative with a piperidine carboxylic acid, followed by the introduction of a tert-butylphenyl group. The final product is obtained through a series of purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has shown potent anti-tumor activity and has been shown to induce apoptosis and inhibit B-cell receptor signaling.
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-20(2,3)15-6-8-16(9-7-15)22-19(25)24-13-10-17(11-14-24)26-18-5-4-12-21-23-18/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGRNBGWOXQLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)
